N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 6,7-dimethoxyquinazolin-4-one with cyclopropylamine under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated quinazoline derivatives.
Scientific Research Applications
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these kinases, thereby interfering with signal transduction pathways that regulate cell growth and proliferation. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Tandutinib: A kinase inhibitor used in cancer treatment.
Erlotinib: An epidermal growth factor receptor (EGFR) inhibitor used in non-small-cell lung cancer.
Gefitinib: Another EGFR inhibitor used in cancer therapy.
Uniqueness
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine is unique due to its specific cyclopropyl substitution, which may confer distinct biological activity and selectivity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-9-10(6-12(11)18-2)14-7-15-13(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15,16) |
InChI Key |
LBQRAESOXNRTKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3CC3)OC |
Origin of Product |
United States |
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